5-Azatricyclo[4.3.1.03,8]decan-4-one;hydrate
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Overview
Description
5-Azatricyclo[43103,8]decan-4-one;hydrate is a complex organic compound with the molecular formula C9H13NO1/2H2O It is a lactam, which is a cyclic amide, and is known for its non-planar cis-amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azatricyclo[4.3.1.03,8]decan-4-one;hydrate involves several steps. One common method includes the cyclization of a suitable precursor under controlled conditions. The reaction typically requires a strong acid or base to facilitate the formation of the tricyclic structure. The reaction conditions, such as temperature and solvent, are carefully optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is often optimized for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the compound is achieved through techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Azatricyclo[4.3.1.03,8]decan-4-one;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the lactam group into an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the lactam nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, alcohols, and other substituted lactams .
Scientific Research Applications
5-Azatricyclo[4.3.1.03,8]decan-4-one;hydrate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Azatricyclo[4.3.1.03,8]decan-4-one;hydrate involves its interaction with specific molecular targets. The lactam group can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Azatricyclo[3.3.1.1(3,7)]decan-4-one: This compound has a similar tricyclic structure but differs in the position of the nitrogen atom.
3,5,7-Trimethyl-1-azatricyclo[3.3.1.13,7]decan-2-one:
Uniqueness
5-Azatricyclo[4.3.1.03,8]decan-4-one;hydrate is unique due to its non-planar cis-amide group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for studying structure-activity relationships and developing new chemical entities .
Properties
CAS No. |
91318-69-3 |
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Molecular Formula |
C18H28N2O3 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
5-azatricyclo[4.3.1.03,8]decan-4-one;hydrate |
InChI |
InChI=1S/2C9H13NO.H2O/c2*11-9-8-3-5-1-6(8)4-7(2-5)10-9;/h2*5-8H,1-4H2,(H,10,11);1H2 |
InChI Key |
PWUVPQXYHLRFCS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1C(C2)C(=O)N3.C1C2CC3CC1C(C2)C(=O)N3.O |
Origin of Product |
United States |
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